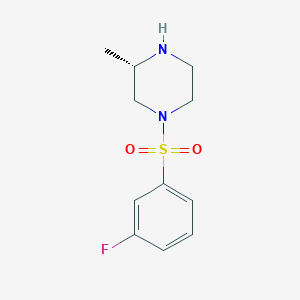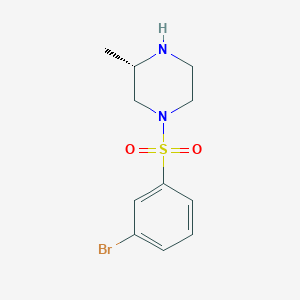
(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine is a chiral compound that features a piperazine ring substituted with a difluoroethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2,2-difluoroethyl)-3-methylpiperazine typically involves the introduction of the difluoroethyl group onto the piperazine ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated piperazine, reacts with a difluoroethylating agent under basic conditions. The reaction is often carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of catalytic systems can further optimize the production process by reducing reaction times and minimizing by-products.
化学反应分析
Types of Reactions
(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluoroethyl group or other substituents on the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine ring or the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogenated reagents or organometallic compounds are often used in substitution reactions, with solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学研究应用
(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and functionality.
作用机制
The mechanism of action of (3S)-1-(2,2-difluoroethyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may also modulate signaling pathways by altering the activity of key proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
(S)-1-(2,2-Difluoroethyl)-4-methylpiperazine: Similar structure but with a different substitution pattern on the piperazine ring.
(S)-1-(2,2-Difluoroethyl)-3-ethylpiperazine: Similar structure with an ethyl group instead of a methyl group.
(S)-1-(2,2-Difluoroethyl)-3-phenylpiperazine: Similar structure with a phenyl group substitution.
Uniqueness
(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine is unique due to the specific positioning of the difluoroethyl and methyl groups on the piperazine ring. This configuration can result in distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c1-6-4-11(3-2-10-6)5-7(8)9/h6-7,10H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVZGJBFRZSUDB-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[3-(prop-2-enamido)propyl]carbamate](/img/structure/B7977185.png)
![tert-butyl N-[2-(3-chloro-2-cyanoanilino)ethyl]carbamate](/img/structure/B7977191.png)



amine](/img/structure/B7977209.png)







